2-Pentadecyl-1,3-benzothiazole
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Overview
Description
2-Pentadecyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The compound is characterized by the presence of a pentadecyl group attached to the nitrogen atom of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentadecyl-1,3-benzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a long-chain aldehyde, such as pentadecanal, under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with pentadecanal in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Pentadecyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2-Pentadecyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of 2-pentadecyl-1,3-benzothiazole varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
2-Pentadecyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Methyl-1,3-benzothiazole: Known for its use in the synthesis of dyes and pigments.
2-Amino-1,3-benzothiazole: Widely used in medicinal chemistry for the development of pharmaceuticals.
2-Phenyl-1,3-benzothiazole: Investigated for its anticancer properties.
Properties
CAS No. |
6277-30-1 |
---|---|
Molecular Formula |
C22H35NS |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-pentadecyl-1,3-benzothiazole |
InChI |
InChI=1S/C22H35NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22-23-20-17-15-16-18-21(20)24-22/h15-18H,2-14,19H2,1H3 |
InChI Key |
ASSZNFRDAUDJKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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